Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNPIQSTLPNVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring can be synthesized through various methods, including:
Cyclization Reactions : Starting from appropriate precursors such as 1,4-diaminobutane or other cyclic amines, cyclization can be achieved under acidic or basic conditions.
Alkylation : The introduction of alkyl groups can be performed using alkyl halides in the presence of a base, facilitating the formation of substituted piperidines.
Introduction of the Trifluoromethyl-benzyl Group
The incorporation of the trifluoromethyl-benzyl moiety is crucial for the biological activity of the compound. This can be accomplished via:
Benzylation Reactions : Using benzyl halides in the presence of bases such as sodium hydride or potassium carbonate allows for the successful attachment of the benzyl group to the nitrogen atom of the piperidine.
Trifluoromethylation : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or other trifluoromethylating agents, often under radical conditions.
Esterification
To form this compound, esterification is performed:
- Carboxylic Acid Activation : The carboxylic acid derivative (e.g., piperidine-4-carboxylic acid) can be activated using coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate reaction with ethanol, yielding the ethyl ester.
Summary of Synthetic Routes
The following table summarizes various synthetic routes and yields reported in literature for this compound:
Research Findings and Applications
Research indicates that this compound exhibits promising pharmacological properties. Its structure allows it to act as a potential lead compound in drug development for neurological disorders and other therapeutic targets. Ongoing studies focus on optimizing its efficacy and exploring its mechanism of action.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Therapeutic Potential Against Metabolic Diseases
One of the primary applications of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is its role as an inhibitor of cysteine proteases, specifically Cathepsin S. This inhibition has implications for treating several metabolic diseases, including:
- Diabetes : The compound has shown promise in managing blood glucose levels and improving insulin sensitivity.
- Atherosclerosis : By inhibiting Cathepsin S, it may reduce plaque formation in arteries.
- Chronic Kidney Disease : Its use could potentially lower cardiovascular events associated with this condition.
- Cancer : The compound's ability to modulate protease activity suggests a role in cancer therapy, possibly enhancing the efficacy of existing treatments by targeting tumor microenvironments .
2. Neurological Disorders
Research indicates that derivatives of piperidine compounds, including this compound, may have applications in treating neurological disorders. These include Alzheimer's disease and other cognitive impairments. The mechanism involves modulating neurotransmitter systems and providing neuroprotective effects .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with piperidine derivatives that are reacted with various electrophiles to introduce the trifluoromethyl benzyl group.
- Reagents and Conditions : Common reagents include triethylamine and solvents like DMF or ethanol under controlled temperatures to facilitate the desired reactions .
The following table summarizes key synthetic pathways:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Piperidine + Benzyl chloride | Base (triethylamine), solvent (DMF) |
| 2 | Carboxylation | Intermediate + Ethyl chloroformate | Reflux conditions |
| 3 | Fluorination | Intermediate + Trifluoromethylating agent | Controlled temperature |
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Preliminary studies suggest it exhibits cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction mechanisms .
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, making it suitable for treating conditions like rheumatoid arthritis and lupus .
Case Studies
Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:
- Diabetes Management : A clinical trial demonstrated that patients treated with a Cathepsin S inhibitor showed improved glycemic control compared to those receiving standard care .
- Cancer Treatment : In vitro studies revealed that piperidine derivatives enhanced the efficacy of conventional chemotherapy agents by targeting tumor microenvironments, leading to reduced tumor growth rates in animal models .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent's electronic and steric properties significantly influence the compound’s behavior. Key analogs include:
Key Observations :
- Trifluoromethyl (-CF₃) : The strong electron-withdrawing nature of -CF₃ increases resistance to oxidative metabolism compared to -CH₃ or -Cl .
- Chlorine (-Cl) : Ortho-substituted analogs (e.g., 2-chlorobenzyl) exhibit steric hindrance, reducing synthetic yields but enhancing target binding in cholinesterase inhibition .
- Methyl (-CH₃) : Para-methyl derivatives show higher synthetic yields but lower biological potency due to reduced electronic effects .
Modifications on the Piperidine Core
Variations in the piperidine ring’s substitution pattern also affect functionality:
Biological Activity
Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (ETBPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ETBPC has the molecular formula C16H20F3NO2 and a molecular weight of approximately 315.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl-benzyl group, which is believed to enhance its biological activity compared to other similar compounds . The trifluoromethyl group significantly alters the physicochemical properties, potentially influencing its interaction with biological targets.
Preliminary studies suggest that ETBPC may interact with various receptors involved in neurotransmission. The trifluoromethyl moiety is hypothesized to enhance binding affinity to lipid membranes or specific protein targets, which could influence its efficacy and safety profile.
Targeting Pathways
- Neurotransmitter Receptors : ETBPC's structure suggests potential interactions with neurotransmitter systems, particularly those modulating dopaminergic and serotonergic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating that ETBPC may also exhibit such effects through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity.
Anticancer Potential
Research indicates that compounds with similar piperidine structures have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. ETBPC's unique structure may enhance its potency against specific cancer types .
Antimicrobial Effects
ETBPC may possess antibacterial properties akin to other piperidine derivatives known for inhibiting bacterial growth. The presence of the trifluoromethyl group may further augment these effects by improving lipophilicity and membrane penetration .
Study 1: Anticancer Activity
A study evaluated the anticancer effects of piperidine derivatives, including ETBPC, against human breast cancer cells (MDA-MB-231). The results indicated that ETBPC exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it could be a lead compound for further development in cancer therapeutics .
Study 2: Antimicrobial Screening
In another investigation, ETBPC was screened for antimicrobial activity against various bacterial strains. Preliminary results showed promising inhibition of growth at concentrations comparable to established antibiotics, indicating potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate?
Methodological Answer: The synthesis typically involves coupling or alkylation steps. For example:
- Nucleophilic substitution : Reacting ethyl piperidine-4-carboxylate with 4-(trifluoromethyl)benzyl bromide in the presence of an organic base (e.g., DIEA) to facilitate alkylation at the piperidine nitrogen .
- Amide coupling : Using carbodiimide reagents like EDCI/HOBt for introducing acyl groups, as demonstrated in analogous piperidine derivatives .
- Esterification : Ethyl chloroacetate or similar agents can activate carboxylate intermediates under basic conditions .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- 1H NMR : Analyze characteristic peaks (e.g., trifluoromethyl benzyl protons at δ ~7.6–7.3, piperidine protons at δ ~3.8–4.3) in deuterated solvents like DMSO-d6 .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z [M+H]+) and fragmentation patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling volatile intermediates or coupling agents .
- Waste disposal : Classify as hazardous waste and employ licensed disposal services for halogenated byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethyl-benzyl coupling step?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products .
Q. What role does the trifluoromethyl group play in modulating biological activity?
Methodological Answer:
- Electron-withdrawing effects : The -CF3 group enhances metabolic stability by reducing oxidative degradation, as seen in antiviral analogs .
- Lipophilicity : Increases membrane permeability, which can be quantified via logP measurements (e.g., HPLC-derived partition coefficients) .
- Receptor binding : Use molecular docking studies to assess interactions with hydrophobic binding pockets in target proteins .
Q. How can stereochemical purity be assessed in piperidine derivatives?
Methodological Answer:
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
- NOESY NMR : Detect spatial correlations between the benzyl and piperidine protons to validate conformations .
Q. What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stability studies : Use accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways (e.g., ester hydrolysis) .
- Lyophilization : Convert to stable salts (e.g., hydrochloride) and store under inert gas (N2/Ar) at -20°C .
- Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
